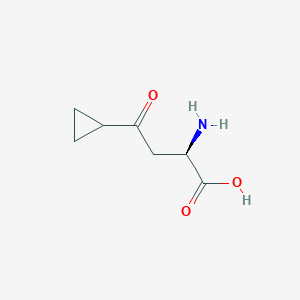

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chemical compound with the molecular formula C7H11NO3 It is a white to off-white crystalline solid that is soluble in water and polar organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with cyclopropyl ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The cyclopropyl group in its structure contributes to its unique binding properties and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but with a methoxy group instead of a cyclopropyl group.

(2R)-2-Amino-4-phenyl-4-oxobutanoic acid: Contains a phenyl group, offering different chemical properties and reactivity.

Uniqueness

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in the design of pharmaceuticals where specific interactions with biological targets are required.

Biological Activity

(2R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chiral amino acid derivative recognized for its unique cyclopropyl group and oxo functionalization. This compound is notable for its potential biological activities, particularly in modulating neurotransmission and influencing metabolic pathways. Understanding its biological activity can provide insights into its therapeutic applications.

- Molecular Formula : C5H8N2O3

- Molecular Weight : 144.12 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a cyclopropyl ring, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound may influence various biological processes through its interaction with neurotransmitter systems, particularly glutamatergic signaling pathways. These pathways are crucial for synaptic plasticity, learning, and memory.

- Neurotransmitter Modulation : Similar compounds have shown the ability to modulate glutamate receptors, which are essential for cognitive functions and neuroplasticity.

- Binding Affinity : Preliminary studies suggest that this compound may exhibit significant binding affinity at specific receptors involved in neurotransmission.

1. Neuroprotective Effects

A study explored the neuroprotective effects of related amino acid derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .

2. Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives of carboxylic acids, including those similar to this compound, exhibit antimicrobial properties against various bacterial strains . The minimum inhibitory concentrations (MIC) were reported to be significantly lower than those of traditional antibiotics, suggesting potential use in treating resistant infections.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| (S)-2-Amino-4-cyclopropylbutanoic acid | Lacks oxo group | Primarily studied for metabolic pathways |

| (2S)-2-Amino-3-methylbutanoic acid | Contains a branched alkyl chain | Known for its role in neurotransmitter synthesis |

| (S)-4-(tert-butoxy)-2-cyclopropylbutanoic acid | Contains tert-butoxy functional group | Used for specific synthetic applications |

The table illustrates the diversity within this class of amino acids while highlighting the unique features of this compound.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2R)-2-amino-4-cyclopropyl-4-oxobutanoic acid |

InChI |

InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m1/s1 |

InChI Key |

PVXNPRPJQHIDAV-RXMQYKEDSA-N |

Isomeric SMILES |

C1CC1C(=O)C[C@H](C(=O)O)N |

Canonical SMILES |

C1CC1C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.